(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c21-19(6-4-14-3-5-15-16(12-14)25-13-24-15)20-8-7-18(17-2-1-10-26-17)27(22,23)11-9-20/h1-6,10,12,18H,7-9,11,13H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHIYTXQGYSPHI-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. The synthesis and structure of this compound are critical for understanding its biological mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 299.37 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiazepane ring, which are known to contribute to various biological activities.
1. Anti-Cancer Activity
Numerous studies have evaluated the anti-cancer potential of compounds similar to this compound. For instance:
- Study Findings : A study reported that derivatives of benzoxazepine exhibited significant cytotoxicity against solid tumor cell lines (IC50 values ranging from 16.19 μM to 17.16 μM against MCF-7 and HCT116 cells) .
- Mechanism : The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
2. Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects:
- Cytokine Modulation : Research indicates that related compounds can significantly reduce the release of pro-inflammatory cytokines in vitro, suggesting that this compound may exert similar effects .
3. Antimicrobial Activity
The antimicrobial properties of compounds in this class have also been explored:
- Activity Spectrum : Limited antimicrobial activity was noted against specific bacterial strains; however, some derivatives showed significant effects against pathogens .
- Example : A related study highlighted that certain synthesized benzoxazepine derivatives demonstrated effective antimicrobial activity against Gram-positive bacteria.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Compound | Activity | IC50 Values |
|---|---|---|---|
| Khadra et al. (2024) | Benzoxazepine Derivatives | Anti-cancer | MCF7: 16.19 μM; HCT116: 17.16 μM |
| El-Bayouki et al. (2013) | Thiazepine Derivatives | Anti-inflammatory | Not specified |
| MDPI Study (2020) | Benzopyranodiazepines | Cytotoxicity | Various values reported |
Scientific Research Applications
Antiviral Properties
Recent studies have explored the antiviral properties of compounds with similar structural motifs to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one. For example, derivatives containing the benzo[d][1,3]dioxole moiety have been evaluated for their efficacy against various viruses, including HSV and HIV. In vitro studies have shown that certain derivatives can inhibit viral replication effectively while maintaining low cytotoxicity levels .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Research indicates that thiazepine derivatives can exhibit selective cytotoxicity towards cancer cells compared to normal cells .
Synthetic Routes
The synthesis of this compound can be achieved through several synthetic strategies. These typically involve multi-step reactions starting from readily available precursors. For instance, a common method includes the formation of the thiazepan ring followed by functionalization at the propene position .
Characterization Techniques
Characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into its structural integrity and purity, which are crucial for further biological evaluations .
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings. For example, compounds with thiazepine structures have been investigated for their potential use in treating viral infections and certain types of cancer. These studies highlight the importance of structure-function relationships in developing new therapeutic agents .
Research Opportunities
Future research should focus on optimizing the synthesis of this compound to enhance yield and purity. Additionally, comprehensive pharmacokinetic and toxicological studies are essential to assess its viability as a therapeutic agent.
Broader Applications
Beyond antiviral and anticancer applications, there is potential for this compound in other fields such as agriculture for pest control or as a lead compound for developing new drugs targeting specific diseases due to its unique chemical structure .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogues
Key Observations :
- The benzo[d][1,3]dioxol group is shared with compound 78 (), which may enhance resistance to oxidative degradation compared to non-aromatic substituents .
- Unlike triazole-thione derivatives (), the target compound lacks hydrogen-bond donors, suggesting differences in crystallinity and solubility .
Key Observations :
- The target compound’s synthesis likely involves enone formation via a condensation reaction, similar to thiazolidinone syntheses (), but with added complexity due to the thiazepan ring .
- Sulfonation of the thiazepan ring (to form 1,1-dioxide) may require harsh oxidants, contrasting with milder conditions for dithiazepinone synthesis () .
Physicochemical Properties :
- The sulfone groups increase water solubility compared to non-oxidized thiazepans but reduce membrane permeability .
Bioactivity and Mechanisms
Table 3: Bioactivity Comparison
Key Observations :
- The target compound’s enone moiety may enable redox cycling, a hallmark of ferroptosis inducers (), though direct evidence is lacking .
- Dithiazepinones () exhibit moderate anticancer activity via ROS generation, suggesting the target compound could share similar pathways if the thiophene group enhances target binding .
Crystallographic and Stability Data
Table 4: Structural Analysis Techniques
Key Observations :
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Acylation : Reacting a thiazepane core with activated carbonyl intermediates under basic conditions (e.g., using 2,4-dichlorobenzoyl chloride as in benzodiazepine syntheses) .
- Thiophene Functionalization : Coupling thiophene derivatives via Suzuki-Miyaura or Ullmann reactions, requiring palladium catalysts and inert atmospheres .
- Stereochemical Control : Maintaining the (E)-configuration of the prop-2-en-1-one moiety through temperature control (<60°C) and solvent polarity optimization (e.g., DMF/THF mixtures) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.5 ppm for benzodioxol and thiophene) and the α,β-unsaturated ketone (δ 7.8–8.2 ppm for enone protons) .
- 2D NMR (COSY, HSQC) : Resolves coupling between thiazepane methylene groups and the enone system .
- IR Spectroscopy : Validates sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns of the thiazepane ring .
Q. What are the primary stability concerns for this compound under various storage conditions, and how can degradation be monitored?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the sulfone group in humid environments and photodegradation of the enone system under UV light .
- Stabilization : Store at –20°C in amber vials under argon. Use desiccants (e.g., silica gel) to minimize moisture .
- Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis (λ = 254 nm) to track degradation products .
Advanced Research Questions
Q. How can researchers optimize the yield of the thiazepane ring formation during synthesis?
- Methodological Answer :
- Catalyst Screening : Test copper(I) catalysts (e.g., CuI) or palladium complexes to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to stabilize transition states during ring closure .
- Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2h) while maintaining >80% yield, as demonstrated in similar thiazepane syntheses .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should controls be designed?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., GABAₐ receptors for benzodiazepine-like activity) with positive controls (e.g., diazepam) and vehicle-only negative controls .
- Cytotoxicity Testing : Employ MTT assays on HEK-293 cells, including replicates (n=4) and dose-response curves (1–100 µM) to determine IC₅₀ values .
- Antioxidant Activity : Measure DPPH radical scavenging (λ = 517 nm) with ascorbic acid as a reference .
Q. How does the presence of the thiophene moiety influence the compound’s electronic properties, and what analytical methods can validate these effects?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G**) to map HOMO-LUMO gaps and electron density distribution on the thiophene ring .
- UV-Vis Spectroscopy : Compare λmax shifts (e.g., 280 nm vs. 310 nm) with/without thiophene to assess conjugation effects .
- Cyclic Voltammetry : Measure oxidation potentials to evaluate electron-donating capacity of the thiophene sulfur .
Q. How can the stereochemistry of the prop-2-en-1-one moiety be confirmed, and what challenges arise in chiral resolution?
- Methodological Answer :
- X-Ray Crystallography : Resolve the (E)-configuration via single-crystal analysis (R factor <0.05) .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate enantiomers, though baseline resolution may require >20 theoretical plates due to planar geometry .
Q. What computational methods can predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to GABAₐ receptors (PDB: 6HUP) using AutoDock Vina, focusing on hydrogen bonds with Asn<sup>60</sup> and hydrophobic interactions with the thiazepane ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfone group in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
